9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core structure, which is substituted with amino and dimethylaminomethylphenyl groups. It is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate typically involves multiple steps. One common method includes the initial formation of the anthracenedione core, followed by the introduction of amino groups through nucleophilic substitution reactions. The dimethylaminomethylphenyl group is then attached using a Friedel-Crafts alkylation reaction. The final step involves the acetylation of the compound to form the monoacetate derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts, such as Lewis acids, to facilitate the Friedel-Crafts alkylation and acetylation steps. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the anthracenedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-: A simpler derivative with only an amino group attached to the anthracenedione core.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Contains both amino and hydroxy groups, offering different reactivity and applications.
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Substituted with bromo and methyl groups, providing unique chemical properties.
Uniqueness
9,10-Anthracenedione, 1-amino-4-((4-((dimethylamino)methyl)phenyl)amino)-, monoacetate is unique due to its combination of amino and dimethylaminomethylphenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific color properties and biological activities.
Properties
CAS No. |
83968-83-6 |
---|---|
Molecular Formula |
C23H21N3O2.C2H4O2 C25H25N3O4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
acetic acid;1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |
InChI Key |
PXGXWZHUDOZTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.